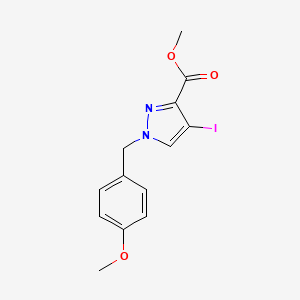

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O3/c1-18-10-5-3-9(4-6-10)7-16-8-11(14)12(15-16)13(17)19-2/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCHUYKRYHHGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735550 | |

| Record name | Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260656-58-3 | |

| Record name | Methyl 4-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing with the N-alkylation of a pyrazole precursor followed by a regioselective iodination. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of the target compound is achieved through a two-step reaction sequence:

-

Step 1: N-Alkylation. Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate by the alkylation of Methyl 1H-pyrazole-3-carboxylate with 4-methoxybenzyl chloride.

-

Step 2: Regioselective Iodination. Iodination of the resulting N-alkylated pyrazole at the C4 position of the pyrazole ring to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

This procedure details the N-alkylation of Methyl 1H-pyrazole-3-carboxylate with 4-methoxybenzyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Methyl 1H-pyrazole-3-carboxylate | 126.11 | 10 | 1.0 |

| 4-Methoxybenzyl chloride | 156.61 | 11 | 1.1 |

| Potassium carbonate (K₂CO₃) | 138.21 | 15 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a stirred solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the regioselective iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate at the C4 position using N-Iodosuccinimide (NIS).

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate | 246.26 | 5 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 6 | 1.2 |

| Acetonitrile (CH₃CN) | - | 25 mL | - |

| Dichloromethane (DCM) | - | As needed | - |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | - | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. For less reactive substrates, the reaction can be gently heated to 40-50 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target compound.

Caption: Synthetic route for this compound.

Alternative Iodination Methods

While the use of NIS is a reliable method, other iodination reagents can also be employed for the C4-iodination of pyrazoles.[1][2][3][4] The choice of reagent may depend on substrate reactivity, desired reaction conditions, and cost.

| Iodinating System | Key Features | Reference |

| I₂ / Ceric Ammonium Nitrate (CAN) | Efficient for a variety of pyrazoles, reaction often proceeds at room temperature or with gentle heating.[3][4] | [3][4] |

| I₂ / Hydrogen Peroxide (H₂O₂) | A "green" and cost-effective method using water as a solvent in some cases.[1][2] | [1][2] |

This guide provides a comprehensive overview and a practical, detailed protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory conditions and substrate requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. Given the absence of publicly available experimental data for this specific molecule, this document presents a comprehensive compilation of predicted spectroscopic data based on analogous structures, alongside a detailed, plausible experimental protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | s | 1H | H5 (pyrazole ring) |

| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.85 | d | 2H | Ar-H (meta to CH₂) |

| ~5.40 | s | 2H | N-CH₂ (benzyl) |

| ~3.85 | s | 3H | O-CH₃ (methoxy) |

| ~3.75 | s | 3H | O-CH₃ (ester) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O (ester) |

| ~159.5 | Ar-C (para, attached to OCH₃) |

| ~145.0 | C3 (pyrazole ring) |

| ~140.0 | C5 (pyrazole ring) |

| ~129.0 | Ar-C (ortho to CH₂) |

| ~128.5 | Ar-C (ipso, attached to CH₂) |

| ~114.0 | Ar-C (meta to CH₂) |

| ~95.0 | C4 (pyrazole ring, attached to I) |

| ~55.5 | O-CH₃ (methoxy) |

| ~52.0 | N-CH₂ (benzyl) |

| ~51.5 | O-CH₃ (ester) |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~400 | [M]⁺ (Molecular Ion) |

| ~369 | [M - OCH₃]⁺ |

| ~273 | [M - I]⁺ |

| ~121 | [C₈H₉O]⁺ (4-methoxybenzyl fragment) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process from a commercially available starting material, Methyl 1H-pyrazole-3-carboxylate.

Step 1: N-Alkylation - Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

This procedure is based on standard N-alkylation protocols for pyrazoles.

Materials:

-

Methyl 1H-pyrazole-3-carboxylate

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 2: Iodination - Synthesis of this compound

This protocol is adapted from established methods for the iodination of pyrazole rings.

Materials:

-

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane

Procedure:

-

Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.2 eq) in one portion to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of the target compound.

Caption: Synthetic and Characterization Workflow.

Hypothetical Signaling Pathway Interaction

Novel heterocyclic molecules are often investigated as potential inhibitors in signaling pathways relevant to disease. The diagram below represents a generic kinase signaling cascade where a molecule like this compound could be tested for inhibitory activity.

Caption: Hypothetical Kinase Pathway Inhibition.

"physical and chemical properties of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of an iodo group at the 4-position offers a versatile handle for further functionalization via cross-coupling reactions, making this compound a potentially valuable intermediate in the synthesis of more complex molecules and pharmaceutical drug discovery. The 1-(4-methoxybenzyl) substituent may influence the compound's solubility, metabolic stability, and interactions with biological targets.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is not available. The following table presents predicted properties based on commercially available, structurally related compounds such as Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₄H₁₃IN₂O₃ | - |

| Molecular Weight | 384.17 g/mol | - |

| Appearance | Likely a white to off-white or yellowish solid | General appearance of similar pyrazole derivatives. |

| Melting Point | Expected to be a solid with a distinct melting point. For comparison, 4-iodo-1H-pyrazole has a melting point of 108-110 °C.[1] | Comparison with related structures. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Poorly soluble in water. | General solubility of similar organic compounds. |

| Stability | Should be stored in a cool, dry, and dark place. May be sensitive to light. | General stability of iodinated organic compounds. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the pyrazole ring, the iodo substituent, the methyl ester, and the 4-methoxybenzyl group.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The nitrogen atoms can act as bases or nucleophiles.

-

Iodo Group: The carbon-iodine bond at the 4-position is susceptible to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.

-

4-Methoxybenzyl (PMB) Group: This group is a common protecting group for nitrogen atoms in heterocyclic compounds. It can be cleaved under oxidative or strongly acidic conditions.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and modification of the target compound based on established methods for similar pyrazole derivatives.

Synthesis of this compound

A plausible synthetic route would involve the N-alkylation of a pre-formed 4-iodopyrazole ester with 4-methoxybenzyl chloride.

Diagram of the Hypothetical Synthesis Pathway:

Caption: Hypothetical synthesis of the target compound.

Experimental Workflow:

Caption: General experimental workflow for synthesis.

Detailed Protocol:

-

To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature or heat to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Suzuki Cross-Coupling Reaction

The iodo group at the 4-position can be utilized in a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group.

Diagram of a Suzuki Coupling Reaction:

Caption: Suzuki cross-coupling reaction scheme.

Detailed Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the coupled product.

Spectral Characterization (Predicted)

The following are predicted spectral data based on the analysis of similar pyrazole structures.

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 7.8-8.2 (s, 1H, pyrazole-H5)

-

δ 7.2-7.4 (d, 2H, Ar-H of methoxybenzyl)

-

δ 6.8-7.0 (d, 2H, Ar-H of methoxybenzyl)

-

δ 5.3-5.5 (s, 2H, N-CH₂)

-

δ 3.8-4.0 (s, 3H, OCH₃ of ester)

-

δ 3.7-3.9 (s, 3H, OCH₃ of methoxybenzyl)

¹³C NMR (predicted, in CDCl₃, 101 MHz):

-

δ 160-165 (C=O, ester)

-

δ 158-160 (C-O of methoxybenzyl)

-

δ 140-145 (C-5 of pyrazole)

-

δ 128-130 (CH of methoxybenzyl)

-

δ 125-128 (C-3 of pyrazole)

-

δ 114-116 (CH of methoxybenzyl)

-

δ 85-95 (C-4 of pyrazole, C-I)

-

δ 55-57 (OCH₃ of methoxybenzyl)

-

δ 53-55 (N-CH₂)

-

δ 51-53 (OCH₃ of ester)

Mass Spectrometry (ESI+):

-

Predicted m/z for [M+H]⁺: 385.00

Potential Applications in Research and Drug Development

Given the structural features of this compound, it holds potential as a key building block in several areas of research:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel compounds to be screened for various biological activities. The pyrazole core is present in several approved drugs.

-

Agrochemicals: Pyrazole derivatives are also known to have applications as herbicides and insecticides.

-

Materials Science: The aromatic and heterocyclic nature of the compound could be of interest in the development of novel organic materials.

The ability to functionalize the 4-position via cross-coupling reactions allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is a crucial step in the drug development process.

Conclusion

While specific experimental data for this compound is currently limited, its structural similarity to well-studied pyrazole derivatives allows for the prediction of its physicochemical properties and reactivity. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to begin working with this compound. Experimental validation of these predicted properties and methodologies is essential for its successful application in research and development.

References

Unraveling the Structural Characteristics of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, the specific single-crystal X-ray diffraction data for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is not publicly available in crystallographic databases. This guide therefore provides a comprehensive, albeit hypothetical, pathway to its synthesis, crystallization, and structural determination, based on established methodologies for analogous pyrazole derivatives.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The title compound, this compound, incorporates several key pharmacophoric features: a pyrazole core, an iodo-substituent which can act as a halogen bond donor or a site for further functionalization, and a methoxybenzyl group which can influence solubility and receptor interactions. Understanding the precise three-dimensional arrangement of these functionalities through single-crystal X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the prospective experimental procedures for elucidating this crucial structural information.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a central pyrazole ring, substituted at the 1-position with a 4-methoxybenzyl group, at the 3-position with a methyl carboxylate group, and at the 4-position with an iodine atom.

Caption: 2D Chemical Structure of the title compound.

Hypothetical Experimental Protocols

The synthesis of this compound would likely proceed through a multi-step sequence, followed by crystallization and X-ray diffraction analysis.

A plausible synthetic route is outlined below, drawing from established methods for the preparation of substituted pyrazoles.

Step 1: Iodination of Methyl 1H-pyrazole-3-carboxylate

-

To a solution of Methyl 1H-pyrazole-3-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-iodo-1H-pyrazole-3-carboxylate.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

-

To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Add 4-methoxybenzyl chloride to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the resulting crude material by column chromatography to obtain the final product, this compound.

The successful growth of single crystals suitable for X-ray diffraction is a critical step that often requires screening of various conditions.

-

Solvent Selection: Begin by dissolving the purified compound in a small amount of a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) at a slightly elevated temperature.

-

Precipitant Introduction: Slowly add a poor solvent (e.g., hexane, heptane, or ethanol) until slight turbidity is observed.

-

Crystal Growth Techniques:

-

Slow Evaporation: Leave the saturated solution in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: Place the vial containing the compound dissolved in a volatile solvent inside a larger sealed chamber containing a less volatile anti-solvent.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and wash with a small amount of the cold anti-solvent.

-

Crystal Mounting: A selected single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Prospective Data Presentation

Should the crystal structure be determined, the following quantitative data would be summarized in structured tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₃IN₂O₃ |

| Formula weight | 388.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ? ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | ? |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths (Å). (A table of key bond lengths within the molecule would be presented here.)

Table 3: Selected Bond Angles (°). (A table of key bond angles within the molecule would be presented here.)

Table 4: Selected Torsion Angles (°). (A table of key torsion angles, particularly those defining the conformation of the substituents relative to the pyrazole ring, would be presented here.)

Experimental Workflow Visualization

The logical flow from synthesis to structural elucidation is depicted in the following diagram.

Caption: Experimental workflow from synthesis to crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be reported, this guide provides a robust framework for its synthesis, crystallization, and subsequent structural analysis. The elucidation of its three-dimensional architecture will be invaluable for the scientific community, particularly for those engaged in the discovery and development of novel pyrazole-based therapeutic agents. The detailed experimental protocols and the prospective data presentation format outlined herein are intended to serve as a comprehensive resource for researchers undertaking this or similar structural investigations.

"starting materials for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence involving the formation of the pyrazole core followed by regioselective iodination. This document details the necessary starting materials, experimental protocols, and relevant data.

Synthetic Strategy

The synthesis of the target compound is achieved through a straightforward and efficient two-step process. The overall synthetic workflow is depicted below.

The synthesis commences with the formation of the pyrazole ring via the condensation of (4-methoxyphenyl)hydrazine with a suitable three-carbon electrophile, such as dimethyl acetylenedicarboxylate. The resulting pyrazole intermediate is then subjected to iodination at the C4 position to yield the final product.

Starting Materials

The primary starting materials required for this synthesis are readily available from commercial suppliers.

| Starting Material | Supplier | Purity |

| p-Anisidine | Sigma-Aldrich | 99% |

| Sodium Nitrite | Fisher Scientific | 97% |

| Tin(II) Chloride | Acros Organics | 98% |

| Hydrochloric Acid | VWR | 37% |

| Dimethyl acetylenedicarboxylate | Alfa Aesar | 98% |

| Iodine Monochloride | TCI Chemicals | 1.0 M in Dichloromethane |

| Ceric Ammonium Nitrate (CAN) | Strem Chemicals | 99% |

| Iodine | J.T. Baker | 99.8% |

Experimental Protocols

Step 1: Synthesis of (4-Methoxyphenyl)hydrazine hydrochloride

(4-Methoxyphenyl)hydrazine hydrochloride is a key precursor and can be synthesized from p-anisidine via a diazotization reaction followed by reduction.

Protocol:

-

A solution of p-anisidine (4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated hydrochloric acid (12 mL) is prepared in a flask and cooled to -5 °C in an ice-salt bath.

-

A solution of sodium nitrite (3.3 g, 46.4 mmol) in water (10 mL) is added dropwise to the p-anisidine solution over 15 minutes, maintaining the temperature below 0 °C.

-

The resulting diazonium salt solution is stirred for 1.5 hours at 0 °C.

-

A solution of tin(II) chloride (16.00 g, 84.40 mmol) in concentrated hydrochloric acid (25 mL) is added dropwise to the stirred diazonium salt solution. A bulky precipitate will form.

-

After stirring for an additional 30 minutes at 0 °C, the precipitate is collected by vacuum filtration.

-

The solid is washed sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).

-

The resulting (4-methoxyphenyl)hydrazine hydrochloride is dried under vacuum to yield a pink solid.[1]

Step 2: Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation reaction between (4-methoxyphenyl)hydrazine hydrochloride and dimethyl acetylenedicarboxylate to form the pyrazole ring. A similar reaction has been reported for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[2]

Protocol:

-

To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) in a suitable solvent such as ethanol or a mixture of toluene and dichloromethane, add a base like triethylamine or sodium acetate to neutralize the hydrochloride salt.

-

Add dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of this compound

The final step is the regioselective iodination of the pyrazole ring at the 4-position. Several methods can be employed for this transformation.

Method A: Iodination using Iodine Monochloride (ICl)

This method has been shown to be effective for the iodination of similar pyrazole systems.[3]

-

Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol) in dichloromethane (10 mL).

-

Add lithium carbonate (2.0 mmol) to the solution.

-

Add a 1.0 M solution of iodine monochloride in dichloromethane (3.0 mL, 3.0 mmol) dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Method B: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine

This method provides a mild and efficient alternative for the C-4 iodination of pyrazoles.[4]

-

In a round-bottom flask, dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol), ceric ammonium nitrate (1.1 mmol), and elemental iodine (1.3 mmol) in acetonitrile (6 mL).

-

Reflux the reaction mixture overnight.

-

After cooling to room temperature, remove the solvent in vacuo.

-

Dissolve the residue in dichloromethane (15 mL) and wash with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product.

Data Summary

The following table summarizes the expected and reported data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (4-Methoxyphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | Pink solid |

| Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate | C₁₃H₁₄N₂O₃ | 246.26 | - |

| This compound | C₁₃H₁₃IN₂O₃ | 372.16 | - |

Note: Appearance and yield for the intermediate and final product will depend on the specific reaction conditions and purification methods employed.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

- 1. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iodination of 1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of the synthetic methodologies for the iodination of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom onto the pyrazole ring offers a versatile handle for further functionalization through cross-coupling reactions. The primary focus of this guide is the electrophilic iodination at the C-4 position of the pyrazole ring, which is the most common and electronically favored position for such reactions.[1]

Core Principles of Electrophilic Iodination of Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-4 position is generally the most electron-rich and sterically accessible site, thus favoring electrophilic attack at this position.[1] The general mechanism involves the generation of an electrophilic iodine species (I⁺), which attacks the pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[1]

Synthesis of the Starting Material

While the direct synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is not explicitly detailed in the provided search results, a general approach can be inferred from similar syntheses of substituted pyrazoles. A plausible synthetic route would involve the condensation of a hydrazine derivative, in this case (4-methoxybenzyl)hydrazine, with a suitable three-carbon building block containing a carboxylate group or a precursor.

A general procedure for the synthesis of a similar compound, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate.[2] This suggests that a similar strategy could be employed to synthesize the target starting material.

Comparative Analysis of Iodination Methodologies

Several methods have been reported for the electrophilic iodination of pyrazoles. The choice of methodology often depends on the specific substrate, desired yield, and reaction conditions. Below is a summary of common iodination reagents and their typical yields for pyrazole derivatives.

| Iodination Reagent/System | Typical Yield (%) | Notes | Reference |

| I₂ / CAN (Ceric Ammonium Nitrate) | High | Effective for a range of pyrazoles. | [3] |

| I₂ / H₂O₂ | Good to High | A greener alternative with water as a byproduct. | |

| NIS (N-Iodosuccinimide) | Variable | A mild and selective iodinating agent. | [1] |

| KIO₃ / (PhSe)₂ | Good | Catalytic system for direct C-4 iodination. | [4] |

| n-BuLi / I₂ | High | For lithiation followed by quenching with iodine, typically leading to 5-iodo derivatives. | [3] |

Experimental Protocols

The following are generalized experimental protocols for the iodination of pyrazole derivatives, which can be adapted for 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

Method 1: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine

This method is effective for the C-4 iodination of 1-aryl-3-CF₃-pyrazoles and can be adapted for the target molecule.[3]

-

Procedure: A solution of the 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 mmol), ceric ammonium nitrate (CAN) (1.1 mmol), and elemental iodine (1.3 mmol) in acetonitrile (6 mL) is refluxed overnight.[3] After completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (15 mL) and washed sequentially with a saturated aqueous solution of Na₂S₂O₃ and water. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography.[3]

Method 2: Green Iodination using Hydrogen Peroxide and Iodine in Water

This protocol offers an environmentally friendly approach to the synthesis of 4-iodopyrazoles.[5]

-

Procedure: In a reaction vessel, the pyrazole substrate (1.0 mmol) is suspended in water.[5] Iodine (0.5 equiv) and hydrogen peroxide (30% aqueous solution, 0.6 equiv) are added to the suspension.[5] The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. Upon completion, the product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.[1]

Method 3: Iodination using N-Iodosuccinimide (NIS)

NIS is a commonly used reagent for the iodination of various aromatic and heterocyclic compounds.

-

Procedure: To a solution of the pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile, N-iodosuccinimide (1.1 mmol) is added. The reaction is typically stirred at room temperature and monitored by TLC. Once the reaction is complete, the mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine and then with brine. The organic layer is dried and concentrated to give the crude product, which is then purified.

Visualizations

Diagram 1: General Reaction Scheme for Electrophilic Iodination of Pyrazole

Caption: General reaction pathway for the electrophilic iodination of a pyrazole derivative.

Diagram 2: Experimental Workflow for Iodination and Purification

Caption: A typical experimental workflow for the synthesis and purification of 4-iodopyrazoles.

This guide provides a foundational understanding and practical starting points for the iodination of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. Researchers should note that the provided protocols are general and may require optimization for this specific substrate to achieve the best results.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate CAS number and identifiers"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, a proposed synthesis protocol, and other relevant data for Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate. This document is intended to support research and development activities by consolidating key technical information.

Core Chemical Data and Identifiers

The following table summarizes the primary chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 1260656-58-3 |

| Molecular Formula | C₁₃H₁₃IN₂O₃ |

| Molecular Weight | 372.16 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)c1c(I)cn(Cc2ccc(OC)cc2)n1 |

| MDL Number | MFCD15071116 |

Proposed Synthetic Route

Step 1: N-Alkylation of Methyl 1H-pyrazole-3-carboxylate

The first step involves the N-alkylation of the pyrazole ring with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl halide.

Experimental Protocol:

-

Reagents and Materials:

-

Methyl 1H-pyrazole-3-carboxylate

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate.

-

Step 2: Iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

The second step is the electrophilic iodination of the pyrazole ring at the C4 position. Various iodinating agents can be employed, with N-Iodosuccinimide (NIS) being a common and effective choice.

Experimental Protocol:

-

Reagents and Materials:

-

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture in the dark and monitor by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

-

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: A workflow diagram of the proposed two-step synthesis.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information in scientific literature or patents detailing the biological activity or the involvement of this compound in any specific signaling pathways. Researchers investigating this compound are encouraged to perform initial biological screenings to determine its potential pharmacological profile. The pyrazole scaffold is a common motif in many biologically active compounds, suggesting that this molecule could be of interest for further investigation in drug discovery programs.[1]

References

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their vast therapeutic potential.[1][2][3][4] Among these, pyrazole carboxylates and their related carboxamide derivatives have emerged as a particularly promising class of compounds. Their versatile scaffold allows for structural modifications that yield a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6][7] This technical guide provides an in-depth overview of the core screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the discovery and development of novel pyrazole-based therapeutic agents.

Anticancer Activity Screening

The evaluation of novel pyrazole carboxylates for anticancer activity is a primary focus in drug discovery.[5][8] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.[5][9] The most common initial step is to perform in vitro cytotoxicity assays to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected novel pyrazole carboxylate derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 7a | MCF-7 | Breast Adenocarcinoma | 0.304 ± 0.006 | Doxorubicin | - | [9] |

| 5b | OVCAR3 | Ovarian Cancer | 0.233 ± 0.001 | Doxorubicin | - | [9] |

| Example 1 | MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 | Doxorubicin | 0.8 ± 0.1 | [10] |

| Example 2 | NCI-H460 | Lung Carcinoma | 22.3 ± 3.5 | Doxorubicin | 1.2 ± 0.2 | [10] |

| Example 3 | SF-268 | Glioma | 18.9 ± 2.8 | Doxorubicin | 0.9 ± 0.15 | [10] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between compounds tested in different studies should be made with caution.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[11]

Objective: To determine the concentration of a pyrazole carboxylate derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin[10]

-

96-well microtiter plates

-

Test pyrazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[10]

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell concentration using growth medium. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a volume of 100 µL. Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[10]

-

Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the various drug concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10] Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10][11] Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance (optical density) of the purple solution at 570 nm using a microplate reader.[10][11]

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[10]

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity Screening

Pyrazole carboxylates have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][4][7][13] Screening for this activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[14][15]

Quantitative Data: Antibacterial and Antifungal Activity

The tables below summarize the antimicrobial efficacy of representative pyrazole derivatives.

Table 2.1: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | 0.5 | [13] |

| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin | 4 | [13] |

| Compound 2h | Gram-positive bacteria | 6.25 | Ciprofloxacin | 6.25 | [16] |

| Compound 7e | Escherichia coli | 0.778 µM | - | - | [9] |

| Compound 7c | Pseudomonas aeruginosa | 0.743 µM | - | - | [9] |

Table 2.2: Antifungal Activity

| Compound ID | Fungal Strain | MIC / EC50 (µg/mL) | Reference Drug | EC50 (µg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 (MIC) | Clotrimazole | - | [13] |

| Compound 7ai | Rhizoctonia solani | 0.37 (EC50) | Carbendazol | >0.37 | [17][18] |

| Compound 24 | Botrytis cinerea | 0.40 (EC50) | - | - | [19] |

| Compound 15 | Valsa mali | 0.32 (EC50) | - | - | [19] |

| Compound 7c | Candida albicans | 0.743 µM | - | - | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[14][15][20]

Objective: To find the lowest concentration of a pyrazole carboxylate that inhibits the visible growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) or Fungal strains (e.g., C. albicans)[7]

-

Mueller Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[3]

-

Sterile 96-well microtiter plates

-

Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL)[21]

-

Spectrophotometer or turbidity meter

Procedure:

-

Inoculum Preparation: Select isolated colonies from an overnight culture on non-selective agar. Suspend the colonies in sterile broth or saline. Adjust the suspension's turbidity to match a 0.5 McFarland standard.[21] This suspension is then further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Dispense 100 µL of the stock test compound solution into the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.[15]

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial screening via broth microdilution.

Anti-inflammatory Activity Screening

Many pyrazole-containing drugs, like Celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1] Novel pyrazole carboxylates are frequently screened for similar activity, both in vitro against COX enzymes and in vivo using animal models of inflammation.[1][22][23]

Quantitative Data: Anti-inflammatory Activity

The following table presents in vitro and in vivo anti-inflammatory data for selected pyrazole derivatives.

| Compound ID | Assay Type | Target/Model | Result | Reference Drug | Result | Reference |

| 3,5-diarylpyrazole | In Vitro | COX-2 | IC50 = 0.01 µM | - | - | [1] |

| Compound 3b | In Vitro | COX-2 | IC50 = 39.43 nM | Celecoxib | - | [22] |

| Compound 5e | In Vitro | COX-2 | IC50 = 39.14 nM | Celecoxib | - | [22] |

| Compound 1p | In Vivo | Carrageenan Paw Edema | 93.06% inhibition | Indomethacin | 91.32% inhibition | [16] |

| Compound 2n | In Vivo | Carrageenan Paw Edema | 89.59% inhibition | Indomethacin | 91.32% inhibition | [16] |

| Compound 6b | In Vivo | Carrageenan Paw Edema | 85.78% inhibition | Celebrex | 83.76% inhibition | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[1][23]

Objective: To assess the ability of a pyrazole carboxylate to reduce acute inflammation in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

Test pyrazole compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, Diclofenac sodium)[13][16]

-

1% Carrageenan solution in sterile saline

-

Pletysmometer or digital caliper

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water. Divide the animals into groups (e.g., control, standard, test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or caliper.[16]

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Visualization: NF-κB Signaling Pathway Inhibition

A key mechanism for anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, which controls the expression of pro-inflammatory genes.[1][24][25] Pyrazole derivatives have been shown to inhibit this pathway.[24][26]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 10. benchchem.com [benchchem.com]

- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apec.org [apec.org]

- 16. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. woah.org [woah.org]

- 21. myadlm.org [myadlm.org]

- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring the Mechanism of Action of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the mechanisms of action of substituted pyrazoles, focusing on their roles as inhibitors of key cellular signaling pathways. It includes detailed experimental protocols for assessing their biological activity and quantitative data to aid in structure-activity relationship (SAR) studies.

Core Mechanisms of Action

Substituted pyrazoles exert their biological effects through various mechanisms, primarily by acting as inhibitors of enzymes crucial for cell signaling and survival. Their diverse pharmacological profiles stem from the ability to tailor the substituents on the pyrazole core, enabling targeted interactions with specific biological molecules. Key mechanisms include:

-

Enzyme Inhibition: A predominant mechanism of action for many substituted pyrazoles is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[1] Substituted pyrazoles have been successfully developed as inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and tyrosine kinases like EGFR and RET.[2][3][4]

-

Receptor Antagonism: Certain pyrazole derivatives function as antagonists for cellular receptors. For instance, some have been designed to target cannabinoid receptors, playing a role in the treatment of obesity.

-

Modulation of Ion Channels: The pyrazole scaffold can be found in molecules that modulate the activity of ion channels, which are essential for neuronal signaling and other physiological processes.

-

Antimicrobial Activity: Several substituted pyrazoles exhibit potent antibacterial and antifungal properties, often by disrupting microbial metabolic pathways or cell wall synthesis.[5][6]

Key Signaling Pathways Targeted by Substituted Pyrazoles

The therapeutic potential of substituted pyrazoles, particularly in oncology, is often attributed to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer cells.

The JAK-STAT signaling pathway is a primary route for a multitude of cytokine and growth factor signals that govern cell proliferation, differentiation, and immune responses. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Substituted pyrazoles have been developed as potent JAK inhibitors, effectively blocking this aberrant signaling cascade.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.com [devtoolsdaily.com]

Methodological & Application

"Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate as a pharmaceutical intermediate"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, a proposed synthetic protocol, and its primary application in the development of therapeutic agents.

Chemical Properties and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₃IN₂O₃

-

Molecular Weight: 388.16 g/mol

-

Structure:

-

CAS Number: 1260656-58-3[1]

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH) (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

Proposed Synthetic Protocol

Step 1: N-Alkylation of Methyl 4-iodo-1H-pyrazole-3-carboxylate

This step involves the N-alkylation of a commercially available pyrazole precursor with 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Experimental Protocol:

-

To a solution of Methyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF), add a base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 4-methoxybenzyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford this compound.

Step 2: Iodination of Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Alternatively, the synthesis can proceed via the iodination of a non-iodinated precursor. The iodination of the pyrazole ring at the C4 position can be achieved using various iodinating agents. A common method involves the use of elemental iodine in the presence of an oxidizing agent.[2]

Experimental Protocol:

-

Dissolve Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Add elemental iodine (I₂) (1.1 - 1.3 eq) to the solution.

-

Add an oxidizing agent, such as Ceric Ammonium Nitrate (CAN) (1.1 eq), portion-wise to the reaction mixture.[2]

-

Reflux the reaction mixture and monitor its progress by TLC or LC-MS.[2]

-

After completion, cool the mixture and quench the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Table 2: Proposed Reaction Parameters and Expected Outcomes

| Parameter | Step 1: N-Alkylation | Step 2: Iodination |

| Key Reagents | Methyl 4-iodo-1H-pyrazole-3-carboxylate, 4-methoxybenzyl chloride, K₂CO₃/Cs₂CO₃ | Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, I₂, CAN |

| Solvent | MeCN or DMF | MeCN or DCM |

| Temperature | 60-80 °C | Reflux |

| Reaction Time | 4-12 hours (TLC/LC-MS monitoring) | 6-18 hours (TLC/LC-MS monitoring) |

| Expected Yield | 70-90% (estimated) | 60-80% (estimated) |

| Purification | Column Chromatography | Column Chromatography |

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic applications. Its structure is closely related to key intermediates used in the synthesis of direct Factor Xa inhibitors, a class of anticoagulant drugs.

Role in the Synthesis of Apixaban Analogues:

The primary application of this intermediate is in the synthesis of analogues of Apixaban, a widely used anticoagulant for the prevention of stroke and systemic embolism.[3][4] The pyrazole core, the iodo-substituent for further cross-coupling reactions, and the methoxybenzyl protecting group are all features that make it a suitable building block for such molecules.

The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the 4-position of the pyrazole ring, utilizing the iodo-substituent as a handle for introducing further complexity.

DOT Diagram: Synthetic Workflow for Apixaban Analogue

Caption: Proposed synthetic workflow for an Apixaban analogue.

Signaling Pathway Involvement (Indirect):

As an intermediate for the synthesis of Factor Xa inhibitors, this compound is indirectly linked to the blood coagulation cascade. Factor Xa is a critical enzyme in this pathway, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin clots. By serving as a precursor to molecules that inhibit Factor Xa, this intermediate plays a crucial role in the development of drugs that modulate this signaling pathway to prevent thrombosis.

DOT Diagram: Coagulation Cascade and Factor Xa Inhibition

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

For further information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

- 1. This compound [cymitquimica.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its pre-functionalized pyrazole core serves as a valuable scaffold for the construction of complex bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. The presence of an iodo group at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxybenzyl protecting group on the pyrazole nitrogen provides stability during synthetic transformations and can be readily removed under specific conditions. This document provides an overview of its application, quantitative data for related compounds, and detailed experimental protocols for its utilization in the synthesis of potential drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a building block for the synthesis of substituted pyrazole derivatives with a wide range of biological activities, including but not limited to:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The 4-position of the pyrazole ring is often a key vector for introducing substituents that can interact with the hinge region or other binding sites of the kinase ATP pocket.

-

Anti-cancer Agents: Many pyrazole-containing compounds have demonstrated potent anti-proliferative activity against various cancer cell lines.

-

Anti-inflammatory Agents: Pyrazole derivatives have been explored for their potential to modulate inflammatory pathways.

-

Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.

The 4-iodo substituent is particularly amenable to popular and robust cross-coupling reactions such as:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or heteroaryl boronic acids.

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative pyrazole-based inhibitors, illustrating the potency that can be achieved with this scaffold. While these compounds are not directly synthesized from this compound in the cited literature, they represent the types of target molecules for which it is a valuable starting material.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |

| Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 153 | Compound 38 |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | 980 | Compound 5a |

| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | Compound 1 |

| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | Compound 1b |

Experimental Protocols

The following protocols describe a hypothetical, yet representative, workflow for the utilization of this compound in the synthesis of a potential kinase inhibitor.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-aminophenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-